molecular formula C10H7ClN2O3S2 B2770215 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 866813-12-9

5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2770215
CAS RN: 866813-12-9
M. Wt: 302.75
InChI Key: DWYCCLSLJXIWCE-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as CDHP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. CDHP is a member of the pyrimidine family, which is an important class of compounds with a wide range of therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood, but it is believed to act through multiple pathways. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydrofolate reductase, which are essential for DNA replication and cell proliferation. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been reported to activate the p53 pathway, a tumor suppressor pathway that plays a critical role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines and chemokines, and possess antimicrobial activity against a wide range of bacteria and fungi. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been reported to exhibit antioxidant activity and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutic agents. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is its low solubility, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One potential direction is the development of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of the mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which could provide insights into its diverse biological activities. Additionally, the synthesis of 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesis Methods

5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with an acid to obtain 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in high yield.

Scientific Research Applications

5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. It has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Moreover, 5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been reported to possess antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S2/c11-6-1-3-7(4-2-6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYCCLSLJXIWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CNC(=S)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one

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